Chemical properties of Oxirane,2-(chloromethyl-d2)- for research
Chemical properties of Oxirane,2-(chloromethyl-d2)- for research
This technical guide details the chemical properties, synthesis, and research applications of Oxirane,2-(chloromethyl-d2)- (CAS: 11137095), a specific deuterated isotopolog of epichlorohydrin.[1]
Chemical Properties, Synthesis, and Applications in Drug Development[1]
Executive Summary & Compound Identity
Oxirane,2-(chloromethyl-d2)- is a stable isotope-labeled derivative of epichlorohydrin where the two hydrogen atoms on the exocyclic chloromethyl group are replaced by deuterium.[1] Unlike random deuteration, this specific labeling (Cl-CD₂-) allows researchers to probe mechanisms involving the α-carbon relative to the chlorine leaving group or to block metabolic oxidation at this specific site.[1]
| Property | Specification |
| Chemical Name | Oxirane, 2-(chloromethyl-d2)- |
| Common Name | Epichlorohydrin-d2 (α-chloromethyl labeled) |
| CAS Number | 11137095 |
| Formula | C₃H₃D₂ClO |
| Molecular Weight | 94.54 g/mol (vs. 92.52 for non-deuterated) |
| Structure | Cl-CD₂-CH(O)CH₂ (Epoxide ring intact) |
| Isotopic Purity | Typically ≥ 98 atom % D |
Physicochemical Properties[2][3][4][5][6]
While the chemical reactivity mirrors standard epichlorohydrin, the physical properties exhibit subtle isotope effects. The increased mass of the deuterium atoms results in a slightly higher density, a critical factor when calculating molar equivalents in precise kinetic studies.
| Property | Value (Standard) | Value (Deuterated-d2)* | Note |
| Physical State | Colorless Liquid | Colorless Liquid | Volatile, pungent odor |
| Boiling Point | 117.9 °C | ~117.5–118.0 °C | Inverse isotope effect often negligible |
| Density (20°C) | 1.181 g/mL | 1.205 g/mL | Approx. +2% mass increase |
| Solubility | 6% in Water | Similar | Miscible with polar organic solvents |
| Flash Point | 31 °C (Closed Cup) | 31 °C | Flammable |
| Vapor Pressure | 13 mmHg (20°C) | Similar | High volatility hazard |
*Values for d2-analog are calculated estimates based on molar mass adjustment and standard isotope effect principles [1].
Synthesis & Manufacturing Logic
The synthesis of Oxirane,2-(chloromethyl-d2)- is not a trivial H/D exchange but requires de novo construction to ensure the deuterium is exclusively located at the chloromethyl position.
Mechanistic Route: Allyl Chloride-d2 Precursor
The most robust industrial route involves the epoxidation of 3-chloro-1-propene-3,3-d2 .[1]
-
Precursor Synthesis: Propylene-d3 is chlorinated or allyl alcohol-d2 is treated with SOCl₂ to yield Allyl Chloride-d2 (Cl-CD₂-CH=CH₂).[1]
-
Epoxidation: The allyl chloride-d2 undergoes epoxidation using Hydrogen Peroxide (H₂O₂) and a Titanium Silicalite-1 (TS-1) catalyst.[1]
-
Why this route? Direct epoxidation preserves the C-Cl bond and the CD₂ label without scrambling, unlike hypochlorous acid routes which might induce minor exchange or rearrangement [2].
-
Isotopic Integrity Verification
-
¹H-NMR: Absence of the doublet typically seen at δ 3.5-3.6 ppm (corresponding to -CH₂Cl).[1]
-
¹³C-NMR: The chloromethyl carbon appears as a quintet (coupling with D, spin=1) rather than a singlet, with a slight upfield shift (isotope shift).
Reactivity Profile & Mechanisms[1][7]
The utility of Oxirane,2-(chloromethyl-d2)- lies in its dual electrophilic nature.[1] It possesses two reactive sites: the epoxide ring and the alkyl chloride.[2] The deuterium label acts as a mechanistic probe for reactions occurring at the chloromethyl carbon.
Nucleophilic Ring Opening (S_N2)[1]
-
Pathway: Nucleophiles (Amines, Phenols) attack the less hindered epoxide carbon (C3).
-
Isotope Effect: Since the reaction center is remote from the CD₂ group, the Kinetic Isotope Effect (KIE) is negligible (Secondary KIE ≈ 1.0).
-
Result: The CD₂ label is retained in the product, useful for metabolic tracers.
Chloride Displacement (S_N2 at C1)[1]
-
Pathway: Direct attack on the chloromethyl carbon.
-
Isotope Effect: The deuterium atoms are α-positioned to the leaving group (Cl). Transition state hybridization changes (sp³ → sp²-like → sp³) result in a Secondary Deuterium KIE (SDKIE) .
Experimental Protocol: Synthesis of Deuterated Drug Intermediate
Objective: Synthesis of a deuterated β-blocker intermediate (Glycidyl Ether-d2) to demonstrate the retention of the isotopic label.
Reagents:
-
Oxirane,2-(chloromethyl-d2)- (1.0 eq)[1]
-
1-Naphthol (1.0 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.5 eq)[1]
Procedure:
-
Preparation: In a flame-dried 3-neck flask under N₂, dissolve 1-Naphthol (14.4 g, 100 mmol) in ACN (150 mL).
-
Activation: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 30 mins to generate the phenoxide anion.
-
Addition: Add Oxirane,2-(chloromethyl-d2)- (9.45 g, 100 mmol) dropwise via syringe pump over 20 mins.
-
Critical Step: Slow addition prevents polymerization of the epoxide.
-
-
Reflux: Heat to 60°C for 12 hours.
-
Mechanism:[1][4][5] The phenoxide attacks the epoxide ring (C3), opening it to form an alkoxide. This intermediate then performs an intramolecular S_N2 attack on the C-Cl bond (C1), closing the ring to reform the epoxide.
-
Isotope Fate: The Cl is displaced from the CD₂ carbon. The final product is 1-(2,3-epoxypropoxy-1,1-d2)naphthalene .[1]
-
-
Workup: Filter off solids (KCl, excess K₂CO₃).[1] Concentrate filtrate.[1] Purify via silica gel chromatography (Hexane/EtOAc).
Visualization of Reaction Pathway
Figure 1: Reaction pathway showing the retention of the Deuterium label during the synthesis of a glycidyl ether. The critical step involves the displacement of Chlorine from the deuterated carbon.
Applications in Drug Development
Metabolic Stability (Deuterium Switch)
The "Deuterium Switch" strategy involves replacing metabolically labile C-H bonds with C-D bonds.
-
Target: The α-carbon (chloromethyl) often becomes a site for oxidative dealkylation or hydroxylation in vivo.[1]
-
Mechanism: The C-D bond is 6-10 times stronger than the C-H bond.
-
Outcome: Using Oxirane,2-(chloromethyl-d2)- incorporates a CD₂ group into the drug scaffold, potentially reducing clearance rates and extending half-life (
) without altering potency [4].[1]
Mechanistic Probes (KIE)
Researchers use this compound to calculate Intrinsic KIEs.
-
If
: The C-H(D) bond cleavage is the Rate-Determining Step (RDS). -
If
: The bond is not broken in the RDS (e.g., binding limited).
Safety & Handling
Warning: Deuterated epichlorohydrin retains the potent toxicity of the non-deuterated parent.
-
Toxicity: Classified as a probable human carcinogen (Group 2A).[1] Potent alkylating agent.[1]
-
Skin Absorption: Rapidly absorbed through skin; fatal systemic toxicity possible.[1] Double-gloving (Nitrile/Laminate) is mandatory. [1]
-
Containment: All transfers must occur within a certified Fume Hood.[1]
-
Decontamination: Spills should be neutralized with aqueous ammonia or 10% NaOH to open the epoxide ring and hydrolyze the chloride [5].
References
-
NIST Chemistry WebBook. Standard Reference Data for 2-(chloromethyl)oxirane.[1] National Institute of Standards and Technology. [Link][1]
-
Organic Syntheses. Epichlorohydrin Synthesis via Dichlorohydrin.[1] Org.[1][6][5][7][8] Synth. 1923, 3,[1] 47. [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. [Link]
-
Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
PubChem. Safety Data Sheet: Epichlorohydrin.[1] National Library of Medicine. [Link][1]
Sources
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- 2. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
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- 7. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]
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